molecular formula C15H22N2O3S B296399 N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

カタログ番号 B296399
分子量: 310.4 g/mol
InChIキー: VRSDABOZVUUTHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用機序

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide selectively inhibits EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways, cell growth, and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to have a favorable safety profile in clinical trials. It has a lower incidence of adverse events compared to first-generation EGFR TKIs. The most common adverse events reported in clinical trials include diarrhea, rash, and nausea.

実験室実験の利点と制限

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation. However, it has limitations, including its irreversible binding to EGFR, which can lead to off-target effects.

将来の方向性

Future research on N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide could focus on its combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, research could explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide in other cancer types with EGFR mutations. Further studies could also investigate the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide and identify strategies to overcome it.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is a promising targeted therapy for the treatment of NSCLC patients with EGFR T790M mutation. Its selective inhibition of EGFR T790M mutation and favorable safety profile make it a viable treatment option. Future research could explore its potential in combination with other therapies and investigate its use in other cancer types.

合成法

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is synthesized through a multistep process starting from 4-bromoaniline. The synthesis involves multiple reactions, including amide formation, sulfonamide formation, and cyclization. The final product is obtained after purification and isolation.

科学的研究の応用

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, who have developed resistance to first-line EGFR TKIs.

特性

分子式

C15H22N2O3S

分子量

310.4 g/mol

IUPAC名

N-[4-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-9-7-13(8-10-14)15(18)17-11-5-3-4-6-12-17/h7-10H,3-6,11-12H2,1-2H3

InChIキー

VRSDABOZVUUTHW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

正規SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。